Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications
Nickel(II) and Cobalt(II) Complexes of Thieno[2,3-d]-pyrimidines
Complexes formed by reactions of thieno pyrimidine derivatives with NiII and CoII were studied for their structures, characterized by elemental analyses, conductivity, magnetic susceptibility measurements, and spectroscopy, showing pseudotetrahedral structures with metals coordinated through the N(1) site of thieno-[2,3-d]-pyrimidine (Tsiveriotis, Varvounis, Papadimitriou, & Hadjiliadis, 1994).
Synthesis of Morpholine Derivatives
A study on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are intermediates that inhibited tumor necrosis factor alpha and nitric oxide, highlights a rapid and green synthetic method. These derivatives were synthesized from commercially available materials through condensation reaction, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, including thiazolopyrimidines and oxadiazepines, were synthesized and tested as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities. This study underlines the potential of thieno pyrimidine derivatives in developing new pharmacologically active agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of a Novel Thieno[2,3-d]Pyrimidine Derivative
This research presents the synthesis of a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety, a process that involved several steps including cyclization, chlorination, and substitution with morpholine, indicating the compound's synthesis versatility and potential applications in various fields (Chen, Sun, Xu, Tu, Zheng, & Zhu, 2014).
Future Directions
The future directions for research on “Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of novel applications for this compound .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have been used as voltage-gated sodium channel blockers .
Mode of Action
It’s worth noting that thiophene derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Properties
IUPAC Name |
methyl 2-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-22-15(21)10-2-7-24-14(10)18-13(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYOFJLZHYWVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.